2,4-Dichloro-3-iodoaniline
Overview
Description
2,4-Dichloro-3-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It has a molecular weight of 287.91 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of anilines, such as 2,4-Dichloro-3-iodoaniline, can be achieved through various methods. One common method is through direct nucleophilic substitution . Another approach involves palladium-catalyzed amination of aryl halides . The specific synthesis process for 2,4-Dichloro-3-iodoaniline may vary depending on the starting materials and the desired yield .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-3-iodoaniline is 1S/C6H4Cl2IN/c7-3-1-2-4 (10)5 (8)6 (3)9/h1-2H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis
The specific chemical reactions involving 2,4-Dichloro-3-iodoaniline can depend on various factors, including the reaction conditions and the presence of other reactants . For instance, it might undergo reactions typical of anilines, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2,4-Dichloro-3-iodoaniline is a powder that is stored at room temperature . It has a molecular weight of 287.91 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dichloro-3-iodoaniline, focusing on six unique fields:
Pharmaceutical Development
2,4-Dichloro-3-iodoaniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenated structure allows for the creation of complex molecules that can be used in drug discovery and development. Researchers utilize this compound to develop new medications, particularly those targeting cancer and infectious diseases .
Organic Synthesis
In organic chemistry, 2,4-Dichloro-3-iodoaniline serves as a versatile building block for the synthesis of heterocyclic compounds. These heterocycles are crucial in the development of new materials and chemicals. The compound’s reactivity with different reagents makes it an essential tool for creating diverse molecular structures .
Material Science
This compound is used in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the resulting materials. Additionally, it is employed in the synthesis of nanostructures with potential applications in electronics and photonics.
Agricultural Chemistry
2,4-Dichloro-3-iodoaniline is also explored in the field of agricultural chemistry for the development of new agrochemicals. Its derivatives can act as herbicides, fungicides, or insecticides, providing effective solutions for crop protection. Researchers focus on modifying its structure to improve efficacy and reduce environmental impact .
Environmental Science
In environmental science, this compound is studied for its potential role in pollution control and remediation. Its derivatives can be used to develop sensors for detecting environmental pollutants or as agents for the degradation of harmful substances. This application is crucial for monitoring and improving environmental health .
Biochemical Research
2,4-Dichloro-3-iodoaniline is utilized in biochemical research to study enzyme interactions and protein functions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays. This helps scientists understand the mechanisms of biological processes and develop new therapeutic strategies.
Mechanism of Action
Safety and Hazards
2,4-Dichloro-3-iodoaniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust .
properties
IUPAC Name |
2,4-dichloro-3-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLUDMSNSKIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-iodoaniline | |
CAS RN |
1000590-77-1 | |
Record name | 2,4-dichloro-3-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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